![molecular formula C8H9N3O B13227337 (1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanol](/img/structure/B13227337.png)
(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanol is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a pyrazole ring fused to a pyridine ring, with a methyl group at the 1-position and a methanol group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanol typically involves the formation of the pyrazolopyridine core followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-aminopyrazole with 2-chloropyridine in the presence of a base can yield the pyrazolopyridine core, which can then be methylated and hydroxylated to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrazole or pyridine rings.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can lead to dehydroxylated products .
科学研究应用
Chemistry
In chemistry, (1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in the development of new therapeutic agents. It has been investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry
Industrially, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of (1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanol involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact mechanism depends on the specific application and target .
相似化合物的比较
Similar Compounds
- 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
- 6-(Pyrazol-1-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridine
- Riociguat
Uniqueness
Compared to similar compounds, (1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC 名称 |
(1-methylpyrazolo[4,3-b]pyridin-6-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-11-8-2-6(5-12)3-9-7(8)4-10-11/h2-4,12H,5H2,1H3 |
InChI 键 |
IURYHZHLZMYDQV-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=N1)N=CC(=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


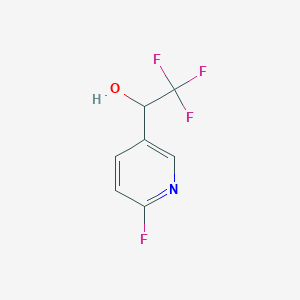
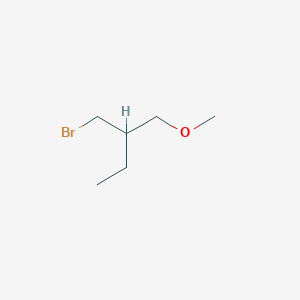
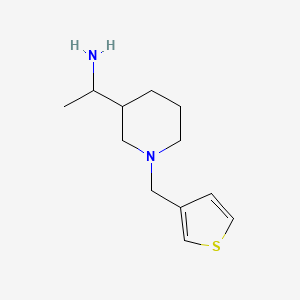

![{2-Azabicyclo[2.1.1]hexan-1-yl}(phenyl)methanol](/img/structure/B13227272.png)
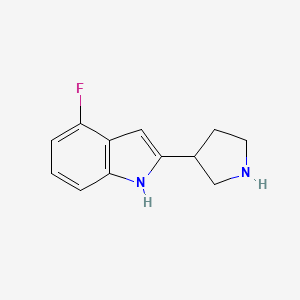
![1-[2-Chloro-4-(chloromethyl)phenyl]-4-(trifluoromethyl)piperidine hydrochloride](/img/structure/B13227300.png)
![2-{4-[(1-Cyclopropylethyl)amino]phenyl}ethan-1-ol](/img/structure/B13227308.png)
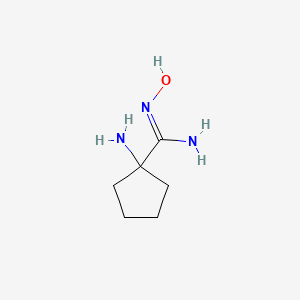
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13227322.png)
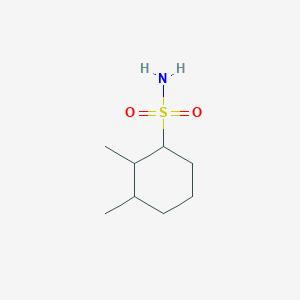
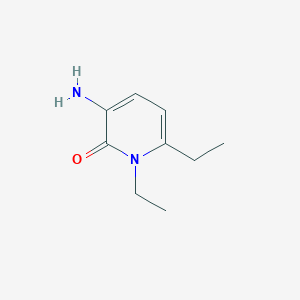
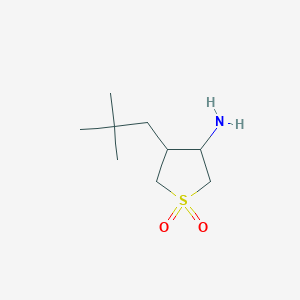
![3-[3-(1-Methyl-1H-pyrrol-2-yl)-[1,2,4]oxadiazol-5-yl]-piperidine](/img/structure/B13227349.png)
